

# Discontinuation of TAK-041 Clinical Trials: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Tak-041  |           |
| Cat. No.:            | B2758957 | Get Quote |

The development of **TAK-041** (also known as zelatriazin or NBI-1065846), a novel GPR139 agonist, for the treatment of anhedonia in major depressive disorder (MDD) and negative symptoms in schizophrenia, was officially discontinued in November 2023. This decision, announced by Neurocrine Biosciences in collaboration with Takeda, followed the failure of a pivotal Phase 2 clinical trial to meet its primary efficacy endpoint.[1][2] This in-depth guide provides a technical overview of the **TAK-041** clinical trial program, the reasons for its discontinuation, and the underlying scientific rationale.

# Core Reason for Discontinuation: Lack of Efficacy in Phase 2

The termination of the **TAK-041** development program was primarily due to the unsuccessful outcome of the Phase 2 TERPSIS study.[3] This trial, designed to evaluate the efficacy of **TAK-041** in treating anhedonia in adults with MDD, did not demonstrate a statistically significant improvement in the primary endpoint compared to placebo.[4]

#### **Clinical Trial Program Overview**

**TAK-041** was investigated in a series of clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy. The key trials in the development program are summarized below.

### Table 1: Summary of Key TAK-041 Clinical Trials



| Trial<br>Identifier                         | Phase                     | Title                                                                                                                                                          | Patient<br>Population                                             | Key<br>Outcomes                                                                                                                             | Status                                                  |
|---------------------------------------------|---------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------|
| NCT0274869<br>4                             | 1                         | A Study to Evaluate the Safety, Tolerability and Pharmacokin etics of TAK- 041 in Healthy Participants and Patients With Stable Schizophreni a                 | Healthy Volunteers and Patients with Stable Schizophreni a        | Generally well- tolerated, established pharmacokin etic profile.[5] [6]                                                                     | Completed                                               |
| NCT0331995<br>3                             | 2 (Proof-of-<br>Activity) | A Proof of Activity Study to Evaluate the Effects of TAK-041 on Motivational Anhedonia as Add-On to Antipsychotic s in Participants With Stable Schizophreni a | Patients with<br>Stable<br>Schizophreni<br>a                      | No significant effect on the Brief Assessment of Cognition in Schizophreni a (BACS) score; observed changes in brain activity (fMRI).[7][8] | Completed                                               |
| TERPSIS (NCT number not publicly available) | 2                         | A Randomized, Double-Blind, Placebo- Controlled, Proof-of-                                                                                                     | Patients with<br>Major<br>Depressive<br>Disorder and<br>Anhedonia | Failed to meet the primary endpoint of a significant change in the                                                                          | Completed<br>(Terminated<br>due to lack of<br>efficacy) |



Concept Dimensional Study to Anhedonia Evaluate the Rating Scale Efficacy and (DARS) score Safety of versus Once-Weekly placebo.[4][9] Oral NBI-1065846 in the Treatment of Anhedonia in Major Depressive

**Quantitative Data from Clinical Trials** 

Disorder

Table 2: Pharmacokinetic Parameters of TAK-041 (from

NCT02748694)

| Parameter                            | Value                                      |
|--------------------------------------|--------------------------------------------|
| Time to Maximum Concentration (Tmax) | Rapidly absorbed                           |
| Half-life (t1/2)                     | 170-302 hours[5]                           |
| Bioavailability                      | Similar between tablet and oral suspension |
| Food Effect                          | No meaningful effect detected              |

### Table 3: Key Efficacy Results from the TERPSIS Study

| Endpoint                           | TAK-041 Group                                        | Placebo Group                                              | p-value         |
|------------------------------------|------------------------------------------------------|------------------------------------------------------------|-----------------|
| Change from Baseline in DARS Score | No statistically significant difference from placebo | No statistically<br>significant difference<br>from TAK-041 | Not significant |

## **Experimental Protocols**



#### Phase 1 Study (NCT02748694) Methodology

This first-in-human, single-center study consisted of four parts conducted in the USA.[5]

- Part 1 (Single Rising Dose): Healthy adults received single oral doses of **TAK-041** (ranging from 5 mg to 160 mg) or placebo as an oral suspension.[5] The design was a double-blind, alternating-panel (for lower doses) and sequential-panel (for higher doses) dose escalation.
- Part 2 (Multiple Rising Dose): Healthy adults received a loading dose of TAK-041 on day 1, followed by maintenance doses (half the loading dose) on days 8, 15, and 22, or placebo.
- Part 3 (Bioavailability): This part evaluated the bioavailability of a tablet formulation versus the oral suspension in healthy adults.[5]
- Part 4 (Patient Arm): Patients with stable schizophrenia on antipsychotic medication received weekly single doses of TAK-041 oral suspension or placebo.[5] A loading dose was administered on day 1, followed by maintenance doses.

## Proof-of-Activity Study in Schizophrenia (NCT03319953) Methodology

This was a randomized, double-blind, placebo-controlled, two-period crossover study conducted in the United Kingdom.[10]

- Participants: Up to 32 adults with stable schizophrenia receiving a stable dose of a secondgeneration antipsychotic.[10]
- Intervention: Participants were randomized to one of four treatment sequences, receiving
  either TAK-041 (20 mg or 40 mg) or a matching placebo as an oral suspension on the first
  day of each of the two evaluation periods.[10]
- Assessments: The primary endpoints were changes in brain activity measured by functional magnetic resonance imaging (fMRI) during a monetary incentive delay (MID) task and cognitive function assessed by the Brief Assessment of Cognition in Schizophrenia (BACS) tool.[7][8]

## **GPR139 Signaling Pathway**



**TAK-041** is an agonist of the G protein-coupled receptor 139 (GPR139). GPR139 is an orphan receptor, meaning its endogenous ligand has not been definitively identified. It is primarily expressed in the central nervous system, particularly in areas like the habenula, which is involved in reward and motivation. GPR139 is known to signal predominantly through the Gq/11 pathway.[1][3][4]



Click to download full resolution via product page

GPR139 Signaling Pathway Activation by TAK-041

#### **Clinical Trial Workflow**

The following diagram illustrates the general workflow of the Phase 2 proof-of-activity study in schizophrenia (NCT03319953).





Click to download full resolution via product page

Workflow of the NCT03319953 Clinical Trial



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Neurocrine's Takeda-Partnered Drug Candidate Aces Phase II Depression Study -BioSpace [biospace.com]
- 2. Neurocrine Biosciences Provides Development Pipeline Update [prnewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. A Phase 2 Randomized Trial of NBI-1065846 (TAK-041) in Patients With Anhedonia Associated With Major Depressive Disorder: Results of the TERPSIS Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of TAK-041 in healthy participants and patients with stable schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of TAK-041 in healthy participants and patients with stable schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GPR139 agonist TAK-041 produces time-dependent alterations to cerebral blood flow and reward system function in patients with schizophrenia: a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Phase 2 Randomized Trial of NBI-1065846 (TAK-041) in Patients With Anhedonia Associated With Major Depressive Disorder | CoLab [colab.ws]
- 10. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [Discontinuation of TAK-041 Clinical Trials: A Technical Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2758957#discontinuation-of-tak-041-clinical-trials-and-reasons]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com